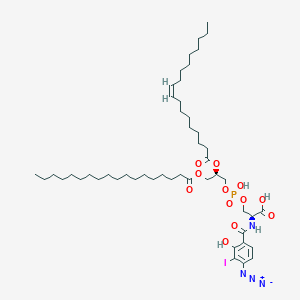
チオ安息香酸
概要
説明
Thiobenzoic acid is an organosulfur compound with the molecular formula C₇H₆OS. It is the parent compound of aryl thiocarboxylic acids and is characterized by a pale yellow liquid appearance that freezes just below room temperature . This compound is known for its significant acidity, being almost 100 times more acidic than benzoic acid .
科学的研究の応用
Thiobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiobenzoic acid esters.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates.
作用機序
Target of Action
Thiobenzoic acid is an organosulfur compound with the molecular formula C6H5COSH It’s known that thiobenzoic acid can potentially affect the respiratory system .
Mode of Action
It’s known that thiobenzoic acid is prepared by the treatment of benzoyl chloride with potassium hydrosulfide . This suggests that thiobenzoic acid might interact with its targets through a similar mechanism, potentially involving the formation of disulfide bonds.
Pharmacokinetics
It’s known that thiobenzoic acid is a pale yellow liquid that freezes just below room temperature . This suggests that the compound might have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
Given its potential impact on the respiratory system , it might cause changes in respiratory function or cellular respiration.
Action Environment
The action of thiobenzoic acid might be influenced by various environmental factors. For instance, its storage temperature is known to be between 2-8°C , suggesting that temperature could affect its stability and efficacy. Additionally, its solubility in water might influence its distribution and action in aqueous environments.
準備方法
Thiobenzoic acid is typically prepared by treating benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows :
C6H5C(O)Cl+KSH→C6H5C(O)SH+KCl
In an industrial setting, the preparation involves dissolving potassium hydroxide pellets in ethanol, followed by saturation with hydrogen sulfide. Benzoyl chloride is then added dropwise while maintaining the temperature below 15°C. The resulting mixture is filtered, and the product is extracted and purified through distillation .
化学反応の分析
Thiobenzoic acid undergoes various chemical reactions, including:
Oxidation: Thiobenzoic acid can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It reacts with alkoxides to form thiobenzoic acid esters.
Common reagents used in these reactions include hydrogen sulfide, alkoxides, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Thiobenzoic acid is unique due to its high acidity and the presence of the thiol group. Similar compounds include:
Benzoic acid: Less acidic and lacks the thiol group.
Dithiobenzoic acid: Contains two thiol groups, making it more reactive.
Thioacetic acid: Similar structure but with an acetyl group instead of a benzoyl group.
These compounds share some chemical properties but differ in their reactivity and applications.
特性
IUPAC Name |
benzenecarbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGNTRUPZPVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059181 | |
| Record name | Benzenecarbothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-91-9 | |
| Record name | Thiobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarbothioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenecarbothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG5RLO56N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of thiobenzoic acid is C7H6OS, and its molecular weight is 138.19 g/mol.
A: Thiobenzoic acid has been characterized using various spectroscopic techniques, including Raman, Surface-Enhanced Raman Spectroscopy (SERS) , and 13C-NMR . These studies provide insights into its vibrational modes, electronic structure, and interactions with metal surfaces.
A: Thiobenzoic acid can undergo hydrolysis in acidic aqueous solutions, with the rate of hydrolysis increasing with increasing acid concentration . The hydrolysis products are benzoic acid and hydrogen sulfide.
A: Studies using SERS suggest that thiobenzoic acid preferentially adsorbs onto silver surfaces in its thiobenzoate anion form (C6H5COS−), coordinating to the silver through the sulfur atom in a unidentate fashion , . This interaction leads to significant enhancement of Raman signals.
A: Yes, thiobenzoic acid can act as a dual-role catalyst in Cα–H arylation reactions under photoirradiation . It can function as both a single-electron reducing agent and a hydrogen atom transfer agent in these reactions.
ANone: Thiobenzoic acid is a versatile reagent in organic synthesis. It can be used for:
- Synthesis of thioesters: It reacts with alkyl halides or electron-deficient alkenes in the presence of a base to form thioesters .
- Preparation of thiones: Reactions with ketone derivatives like oximes and nitrones yield thioketones .
- Addition reactions: Thiobenzoic acid participates in photoaddition reactions with compounds like 2,3-diallyltetraazathiapentalenes .
A: Yes, DFT calculations have been employed to investigate the structure and bonding of 1,3-dithia-2-arsacyclopentane derivatives complexed with thiobenzoic acid . These calculations provide valuable information about the electronic properties, geometries, and relative stabilities of these complexes.
A: Studies on the hydrolysis of substituted thiobenzoic acids demonstrate that the rate of hydrolysis is influenced by the electronic nature of the substituents . Electron-withdrawing groups generally enhance the rate of hydrolysis.
A: The presence of the sulfur atom in thiobenzoic acid significantly impacts its reactivity compared to benzoic acid. For instance, thiobenzoic acid exhibits a higher chain-transfer constant compared to thiophenol in polymerization reactions . Additionally, its coordination behavior with metals differs due to the sulfur atom's affinity for metal surfaces.
A: While specific formulation strategies for thiobenzoic acid are not detailed in the provided papers, it's worth noting that thiobenzoic acid can be generated in situ from benzoic anhydrides and thiourea . This method could potentially circumvent stability issues associated with the direct use of thiobenzoic acid.
A: * Spectroscopy: Raman, SERS, 13C-NMR, and UV-Vis spectroscopy are used to analyze thiobenzoic acid's structure, bonding, and interactions , , . * Chromatography: HPLC is utilized to separate and purify thiobenzoic acid derivatives .
A: * Bioconjugation: The use of thiobenzoic acid derivatives in the synthesis of modified oligonucleotides, particularly thionucleosides, highlights its application in bioconjugation chemistry . * Materials Science: The strong interaction of thiobenzoic acid with metal surfaces, as demonstrated by SERS studies, suggests potential applications in materials science, such as the development of sensors or surface modifiers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)






